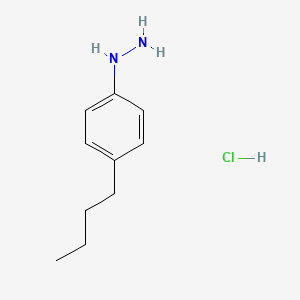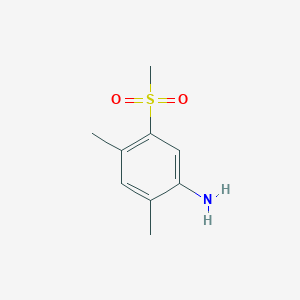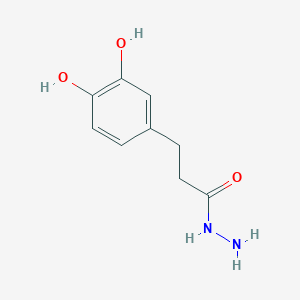
3-(3,4-Dihydroxyphenyl)propanehydrazide
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)propanehydrazide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
3-(3,4-Dihydroxyphenyl)propanehydrazide derivatives have been investigated for their antioxidant and anticancer activities. A study by Tumosienė et al. (2020) explored novel derivatives of this compound, demonstrating significant antioxidant activity, surpassing that of ascorbic acid in certain derivatives. Additionally, these compounds exhibited notable anticancer properties, particularly against glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, with specific compounds showing high cytotoxicity against the glioblastoma cell line (Tumosienė et al., 2020).
Optical Nonlinearity and Device Applications
The hydrazone derivatives of propanehydrazides, including those similar to this compound, have been studied for their nonlinear optical properties. Naseema et al. (2012) investigated their potential in optical device applications like optical limiters and switches. The research highlighted their capacity for two-photon absorption and other nonlinear optical behaviors, suggesting their applicability in optical technologies (Naseema et al., 2012).
DNA Binding and Antimicrobial Studies
The complexation of this compound derivatives with various metal ions has been explored for DNA binding and antimicrobial applications. A study by Devi et al. (2019) reported on the synthesis of complexes with metals like Mn, Co, Ni, Cu, and Zn. These complexes showed selective antimicrobial activities and were capable of intercalative DNA binding, suggesting potential applications in targeted antimicrobial therapies (Devi et al., 2019).
Molecular Docking and Drug Design
This compound derivatives have been subject to molecular docking studies, indicating potential in drug design, especially for neurological conditions. For instance, Rajamani et al. (2020) synthesized a derivative and conducted molecular docking with specific proteins, revealing its potential interaction with enzymes related to influenza and chikungunya, suggesting its applicability in treating such diseases (Rajamani et al., 2020).
Antioxidant Potential in Green Synthesis
The antioxidant potential of derivatives of this compound has been assessed in the context of green synthesis methods. Zaheer et al. (2015) explored the synthesis of these derivatives under environmentally friendly conditions, finding significant antioxidant activities in certain derivatives, making them promising for pharmaceutical applications (Zaheer et al., 2015).
Direcciones Futuras
There are several studies that suggest potential future directions for research into 3-(3,4-Dihydroxyphenyl)propanehydrazide and related compounds. For instance, one study suggests that microbiome-derived 3-(3,4-Dihydroxyphenyl)propanoic acid attenuates IL-6 cytokine production, suggesting potential anti-inflammatory applications . Another study discusses the potential of a related compound, Droxidopa, in treating neurogenic orthostatic hypotension .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNJHAKONQNNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395860 | |
| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401642-48-6 | |
| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)

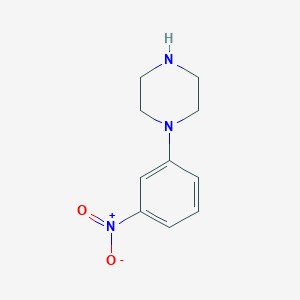
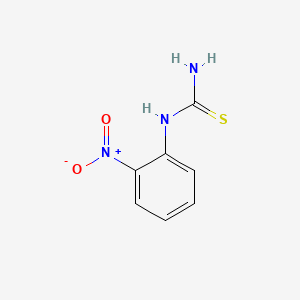

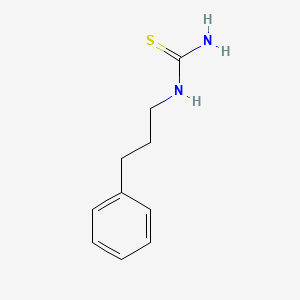




![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
